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CID 78067713

Cat. No.: B14193733
M. Wt: 159.19 g/mol
InChI Key: QWJPGPTUJPEMLV-UHFFFAOYSA-N
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Description

Significance of Bacterial Type IIA Topoisomerases in DNA Topology Regulation

Bacterial type IIA topoisomerases are indispensable enzymes that modulate the topological state of DNA. microbeonline.com They function by creating transient double-strand breaks in the DNA, passing another segment of the double helix through the break, and then resealing it. wikipedia.org This complex action allows them to perform several critical functions that are essential for the cell.

The two primary type IIA topoisomerases in most bacteria are DNA gyrase and Topoisomerase IV (Topo IV). oup.com

DNA Gyrase: This enzyme is unique in its ability to introduce negative supercoils into DNA, a process that requires energy from ATP hydrolysis. wikipedia.org This negative supercoiling is crucial for compacting the bacterial chromosome and for facilitating the unwinding of the DNA helix, a necessary step for both DNA replication and transcription. patsnap.com DNA gyrase also plays a vital role in relaxing the positive supercoils that build up ahead of the replication fork, preventing stalling of the replication machinery. wikipedia.org

Topoisomerase IV: The primary role of Topo IV is to decatenate, or unlink, the daughter chromosomes after replication. oup.com During the replication of a circular bacterial chromosome, the two new chromosomes become interlinked like two rings in a chain. Topo IV efficiently resolves these links, ensuring that the chromosomes can be properly segregated into the daughter cells during cell division. pnas.org It also contributes to the relaxation of positive supercoils. ebi.ac.uk

The distinct but complementary roles of DNA gyrase and Topo IV are fundamental to bacterial viability, making them prime targets for antibiotics. oup.compnas.org Inhibiting these enzymes leads to catastrophic failures in DNA management, ultimately resulting in bacterial cell death. acs.org

Table 1: Key Bacterial Type IIA Topoisomerases and Their Functions

Enzyme Primary Function Subunits Role in Bacterial Cell
DNA Gyrase Introduces negative supercoils into DNA; relaxes positive supercoils. nih.govwikipedia.org GyrA, GyrB acs.org Facilitates DNA replication and transcription; chromosome compaction. patsnap.com
Topoisomerase IV Decatenates interlinked daughter chromosomes; relaxes positive supercoils. oup.comebi.ac.uk ParC, ParE ebi.ac.uk Ensures proper chromosome segregation after replication. microbeonline.com

Evolution of Antimicrobial Resistance and the Need for Novel Inhibitory Mechanisms

The clinical success of antibiotics targeting DNA gyrase, particularly the fluoroquinolone class, has been significantly undermined by the global rise of antimicrobial resistance. nih.gov Bacteria have evolved sophisticated mechanisms to evade the lethal effects of these drugs, necessitating the development of new inhibitors with different modes of action.

The most common forms of resistance to gyrase inhibitors include:

Target-Site Mutations: Alterations in the genes that code for the subunits of DNA gyrase (gyrA and gyrB) and Topoisomerase IV (parC and parE) are a primary mechanism of resistance. patsnap.com These mutations can prevent the antibiotic from binding effectively to the enzyme-DNA complex, rendering the drug ineffective. nih.gov

Efflux Pump Upregulation: Many bacteria possess membrane proteins that act as efflux pumps, actively transporting antibiotics out of the cell. patsnap.combiorxiv.org Overexpression of these pumps can reduce the intracellular concentration of a drug to sub-lethal levels, conferring resistance. biorxiv.orgresearchgate.net

Plasmid-Mediated Resistance: Resistance genes can be acquired and transferred between bacteria on plasmids. These genes may code for proteins that protect the gyrase enzyme from the drug or for enzymes that modify the drug itself.

The prevalence of these resistance mechanisms, often in combination within a single bacterial strain, highlights the urgent need for novel inhibitory strategies. Developing compounds that can bypass these established resistance pathways is a critical goal in modern antibiotic research. biorxiv.org

Historical Context of DNA Gyrase Inhibitors and Emerging Allosteric Strategies

The history of DNA gyrase inhibitors began with the discovery of natural products and the subsequent development of synthetic compounds that have become mainstays of antibacterial therapy.

Aminocoumarins: Discovered in the 1950s, compounds like Novobiocin were among the first identified inhibitors of DNA gyrase. acs.org They act as competitive inhibitors of the enzyme's ATPase activity, binding to the GyrB subunit and preventing the energy-dependent supercoiling reaction. patsnap.commdpi.com While effective, issues with toxicity and resistance limited their widespread clinical use. acs.org

Quinolones: The development of nalidixic acid in the 1960s marked the beginning of the quinolone era. nih.gov Subsequent modifications led to the highly successful fluoroquinolones, such as ciprofloxacin and levofloxacin . patsnap.com Unlike the aminocoumarins, these drugs act as "poisons" by stabilizing the complex formed between the gyrase enzyme and the cleaved DNA. nih.gov This prevents DNA re-ligation, leading to the accumulation of lethal double-strand breaks. patsnap.com

Faced with growing resistance to these established classes, researchers are exploring new ways to inhibit gyrase. One of the most promising approaches is the development of allosteric inhibitors. Instead of targeting the active sites (the ATPase site or the DNA cleavage-reunion site), allosteric inhibitors bind to a different, previously unrecognized pocket on the enzyme. mdpi.comtandfonline.com This binding induces a conformational change that inactivates the enzyme.

The key advantages of this allosteric strategy include:

Novelty: The binding site is distinct from those used by existing drugs, meaning that common mutations conferring resistance to quinolones are unlikely to affect the activity of these new inhibitors. tandfonline.comnih.gov

Potential for Dual-Targeting: The structural similarity between DNA gyrase and Topo IV suggests that it may be possible to design allosteric inhibitors that effectively target both enzymes, presenting a higher barrier to the development of resistance. tandfonline.comnih.gov

The discovery of these allosteric sites has opened up a new frontier in the quest for the next generation of antimicrobials, offering a potential path to circumvent existing resistance and revitalize the pipeline of effective bacterial infection treatments. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7O4Si B14193733 CID 78067713

Properties

Molecular Formula

C5H7O4Si

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C5H7O4Si/c1-8-5(7)4(9-10)2-3-6/h3-4H,2H2,1H3

InChI Key

QWJPGPTUJPEMLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=O)O[Si]

Origin of Product

United States

Discovery and Characterization of Allosteric Dna Gyrase Inhibitors, with Focus on Cid 78067713

High-Throughput Screening Campaigns for Novel Bacterial Topoisomerase Inhibitors

The journey to identify novel bacterial topoisomerase inhibitors has involved extensive high-throughput screening (HTS) campaigns. pnas.org One such HTS of the GlaxoSmithKline (GSK) compound library led to the discovery of a promising thiophene-containing compound. pnas.orgresearchgate.net This screening measured the DNA-dependent ATPase activity of E. coli DNA gyrase. pnas.orgresearchgate.net From this large-scale effort, a compound identified as N-(2-amino-1-phenylethyl)-4-(1H,2H,3H-pyrrolo[2,3-β]pyridin-3-yl)thiophene-2-carboxamide, referred to as compound 1 in the initial report, emerged as a hit. pnas.org This compound, a weak inhibitor of DNA gyrase, served as the foundational scaffold for a new class of allosteric inhibitors. pnas.orgresearchgate.net

HTS campaigns are instrumental in modern drug discovery, allowing for the rapid assessment of large and diverse chemical libraries for their potential to modulate a specific biological target. In the search for new antibiotics, these campaigns often focus on essential bacterial enzymes that are absent or significantly different in humans, such as DNA gyrase. nih.govacs.org

Identification of Unconventional Allosteric Binding Sites within DNA Gyrase

A pivotal breakthrough in the development of this new class of inhibitors was the identification of an unconventional allosteric binding site within DNA gyrase. pnas.orgmdpi.com X-ray crystallography studies of the lead compound complexed with Staphylococcus aureus DNA gyrase revealed that it binds to a previously unexploited pocket. pnas.orgnih.gov This binding site is located at the interface between the GyrA and GyrB subunits, remote from the DNA-binding and cleavage site targeted by fluoroquinolones. pnas.orgtandfonline.com

This allosteric pocket is formed at the junction of the GyrA winged helix domain (WHD) and the GyrB topoisomerase-primase (TOPRIM) domain. pnas.orgnih.gov The discovery of this "druggable" pocket presented a significant opportunity to develop antibiotics that could circumvent existing fluoroquinolone resistance mechanisms, which typically involve mutations in the active site. pnas.orgwhiterose-mechanisticbiology-dtp.ac.uk The residues lining this allosteric pocket are conserved across key bacterial pathogens but are not present in human topoisomerase II, suggesting a potential for selective inhibition. pnas.org

Initial Characterization of CID 78067713 as a Lead Compound

The initial hit from the HTS campaign, a thiophene (B33073) carboxamide derivative, was characterized as a modest inhibitor of DNA gyrase. pnas.orgtandfonline.com This compound, which we will refer to by its structural family, demonstrated inhibitory activity against the supercoiling function of DNA gyrase and was shown to stabilize the gyrase-DNA cleavage complex, a mechanism of action similar to gyrase poisons. pnas.orgresearchgate.net

The lead compound exhibited broad-spectrum antibacterial activity, although its potency against wild-type Gram-negative bacteria was limited due to efflux pump activity. pnas.org Structure-guided optimization efforts were initiated based on the co-crystal structure. These efforts aimed to improve the compound's binding affinity and, consequently, its antibacterial potency by designing analogs that could better occupy the identified allosteric pocket. pnas.org

Table 1: Initial Inhibitory Activity of the Lead Thiophene Compound

Target/Assay Organism IC50 Reference
DNA Gyrase Supercoiling E. coli 5 µg/mL pnas.org
DNA Gyrase Supercoiling E. coli 0.30 µM researchgate.nettandfonline.com
Topoisomerase IV E. coli >540 µM researchgate.nettandfonline.com

Table 2: Antibacterial Activity (MIC in µg/mL) of the Lead Thiophene Compound

Bacterial Strain MIC (µg/mL) Reference
S. aureus 4 pnas.org
S. pneumoniae 8 pnas.org
E. coli (WT) 64 pnas.org
E. coli (efflux-deficient) 4 pnas.org
P. aeruginosa (WT) >64 pnas.org
P. aeruginosa (efflux-deficient) 8 pnas.org

Molecular Mechanism of Action of Cid 78067713

Allosteric Inhibition of DNA Gyrase Supercoiling Activity

CID 78067713 acts as an allosteric inhibitor of the DNA supercoiling activity of DNA gyrase. This mode of inhibition means that it binds to a site on the enzyme that is distant from the active site responsible for DNA cleavage and re-ligation, as well as the ATP-binding site. The binding of this compound to this allosteric site induces a conformational change in the DNA gyrase enzyme, which in turn inhibits its catalytic function.

Research on representative compounds of this class has demonstrated that they potently inhibit the supercoiling activity of DNA gyrase. This inhibition is achieved without the stabilization of the covalent DNA-gyrase cleavage complex, a hallmark of quinolone antibiotics. The allosteric nature of this inhibition allows this compound to be effective against bacterial strains that have developed resistance to existing antibiotics targeting DNA gyrase through different mechanisms.

Detailed Analysis of Binding at the GyrA-GyrB Interface

The allosteric binding site for this compound is located at a novel pocket at the interface of the GyrA and GyrB subunits of the DNA gyrase heterotetramer. nih.gov This pocket is distinct from the binding sites of both fluoroquinolones, which interact with the DNA-bound GyrA subunit, and coumarins, which target the ATP-binding site on the GyrB subunit.

Structural studies of related NBTIs in complex with DNA gyrase have revealed that these inhibitors bind to a pre-cleavage state of the enzyme-DNA complex. The binding of the inhibitor stabilizes a conformation of the gyrase-DNA complex that is incompatible with the strand-passage mechanism required for supercoiling. The flexibility of this binding pocket can accommodate different inhibitors of this class, allowing for specific interactions that contribute to their potency and spectrum of activity. The binding involves interactions with residues from both the GyrA and GyrB subunits, effectively clamping the enzyme in an inactive conformation.

Differentiation of this compound’s Mechanism from Established Gyrase Inhibitors (e.g., Fluoroquinolones)

The mechanism of action of this compound is fundamentally different from that of established DNA gyrase inhibitors, most notably the fluoroquinolones. msdmanuals.comnih.govnih.govyoutube.commdpi.com

FeatureThis compound (NBTI)Fluoroquinolones
Binding Site Allosteric site at the GyrA-GyrB interfaceDNA-bound GyrA subunit, near the active site tyrosine
Mechanism Allosteric inhibition of enzyme catalysisTrapping of the covalent DNA-gyrase cleavage complex
Effect on DNA Does not induce double-strand breaksStabilizes double-strand DNA breaks
Resistance Not susceptible to common fluoroquinolone resistance mutationsResistance often arises from mutations in the GyrA subunit

Fluoroquinolones are classified as "topoisomerase poisons" because they stabilize the covalent intermediate formed between DNA gyrase and the cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death. nih.gov In contrast, this compound and other NBTIs are catalytic inhibitors. They prevent the enzyme from carrying out its supercoiling function without trapping the cleavage complex. nih.gov This distinction is crucial as it means that this compound can be effective against bacteria that have developed resistance to fluoroquinolones through mutations in the quinolone-resistance determining region (QRDR) of the gyrA gene.

Impact on DNA Cleavage and Religation Processes

The allosteric binding of this compound prevents the DNA cleavage and religation cycle that is central to the function of DNA gyrase. By stabilizing a non-productive conformation of the enzyme-DNA complex, the inhibitor effectively halts the catalytic cycle before the DNA is cleaved. This is in stark contrast to fluoroquinolones, which allow the cleavage step to occur but block the subsequent religation of the DNA strands. nih.gov

Structural Biology of Cid 78067713 Target Interactions

Co-crystallography of CID 78067713 Analogues with Bacterial DNA Gyrase Subunits

While specific co-crystallography data for this compound is not publicly available, structural studies of analogous allosteric inhibitors of DNA gyrase offer a clear window into the binding mode. Research on thiophene-carboxamide-based inhibitors has revealed that these molecules bind within a novel allosteric pocket located at the interface between the GyrA and GyrB subunits of Staphylococcus aureus DNA gyrase. whiterose.ac.uk This site is functionally and spatially distinct from the well-known fluoroquinolone binding site within the DNA-binding domain. whiterose.ac.uk

More recently, cryogenic electron microscopy (cryo-EM) has been employed to determine the structure of the Escherichia coli DNA gyrase in complex with DNA and an isoquinoline (B145761) sulfonamide inhibitor, LEI-800. nih.govnih.gov This structural data confirms that the inhibitor settles into an allosteric, hydrophobic pocket within the GyrA subunit. nih.govnih.gov The mode of action is demonstrably different from that of fluoroquinolones and other reported gyrase inhibitors. nih.gov These findings strongly suggest that this compound, as an allosteric inhibitor, likely occupies a similar pocket.

Inhibitor Class Bacterial Species Target Subunit(s) Binding Site Location Reference
Thiophene-carboxamidesStaphylococcus aureusGyrA and GyrB InterfaceAllosteric pocket remote from the fluoroquinolone binding site whiterose.ac.uk
Isoquinoline sulfonamides (e.g., LEI-800)Escherichia coliGyrAAllosteric, hydrophobic pocket nih.govnih.gov

Structural Insights into the Allosteric Binding Pocket Conformation

The allosteric binding pocket targeted by inhibitors analogous to this compound is a previously unrecognized druggable site on DNA gyrase. mdpi.com This pocket is situated at the interface of the GyrA and GyrB subunits, in proximity to the enzyme's active site. mdpi.com Structural analyses characterize this pocket as being predominantly hydrophobic in nature. nih.govresearchgate.net In S. aureus DNA gyrase, this pocket is described as a groove that opens towards the exterior of the enzyme, located at the junction of the GyrB Topoisomerase-Primase (TOPRIM) domain and the GyrA winged-helix domain (WHD). researchgate.net The symmetric nature of the DNA gyrase heterotetramer (A2B2) means that two such hydrophobic allosteric binding pockets exist within the enzyme complex. researchgate.net The discovery of this pocket has been a significant breakthrough, offering a new avenue for developing antibiotics that can circumvent resistance to existing drugs that target the active site. whiterose.ac.uk

Molecular Recognition Elements and Critical Residues for this compound Binding

The binding of allosteric inhibitors like this compound to the hydrophobic pocket is governed by specific molecular interactions with key amino acid residues. In S. aureus DNA gyrase, the residues forming this pocket have been identified as primarily belonging to both the GyrA and GyrB subunits. researchgate.net

Key Interacting Residues in the Allosteric Pocket of S. aureus DNA Gyrase

Subunit Residue
GyrAM27
GyrAI30
GyrAM179
GyrAR342
GyrAP343
GyrBR630
GyrBE634

Table based on data from a study on quinone-4-oxoquinoline derivatives. researchgate.net

These residues create a chemical environment conducive to the binding of small molecule inhibitors. The hydrophobic nature of many of these residues underscores the importance of non-polar interactions in the binding of ligands to this pocket. The identification of these critical residues is instrumental for structure-based drug design, allowing for the optimization of inhibitor potency and selectivity.

Conformational Dynamics of DNA Gyrase Upon Allosteric Inhibition by this compound

Allosteric inhibition, by definition, involves the modulation of a protein's activity through ligand binding at a site distant from the active site. whiterose.ac.uk This regulation is achieved by inducing conformational changes that propagate through the protein structure, ultimately affecting the active site's function. While specific molecular dynamics simulation data for this compound is not available, the mechanism of analogous inhibitors provides a framework for understanding its effects.

The binding of an allosteric inhibitor to the pocket at the GyrA-GyrB interface is thought to interfere with the complex conformational changes that are essential for the DNA gyrase catalytic cycle. This cycle involves DNA binding, wrapping, ATP-dependent DNA cleavage, strand passage, and religation. nih.gov By stabilizing a specific, likely inactive, conformation of the enzyme, allosteric inhibitors can disrupt the coordination of these intricate movements. For instance, some novel inhibitors have been shown to allosterically inhibit the DNA-dependent ATPase activity of E. coli gyrase. researchgate.net This suggests that the conformational changes induced by the inhibitor binding can interfere with the binding or hydrolysis of ATP, which is crucial for powering the supercoiling reaction. researchgate.net The study of these dynamic changes is critical for a complete understanding of the inhibitory mechanism and for the development of next-generation antibiotics. nih.gov

Structure Activity Relationship Sar Studies of Cid 78067713 Derivatives

Design and Synthesis of Chemical Analogues to Optimize Inhibitory Potency

The primary objective in the design and synthesis of analogues is to improve the biological activity of a lead compound. isfcppharmaspire.commdpi.com This process often involves the synthesis of a series of related compounds to explore the impact of structural modifications on inhibitory potency. isfcppharmaspire.commdpi.comrsc.org For instance, in the development of new therapeutic agents, researchers often synthesize derivatives by introducing various substituents at different positions on the core scaffold. isfcppharmaspire.comrsc.org

A common strategy is the multi-step synthesis of novel derivatives. frontiersin.org For example, a series of 2-aminopyrimidine (B69317) derivatives were designed and synthesized to overcome drug resistance in non-small cell lung cancer. nih.gov Similarly, new thiazolidinedione derivatives have been synthesized and evaluated as α-glucosidase inhibitors in the search for new antidiabetic agents. isfcppharmaspire.com The synthesis of these analogues allows for a systematic investigation of how different functional groups and structural motifs influence the compound's interaction with its biological target. nih.govdoi.org

The characterization of these newly synthesized compounds is a critical step, typically involving techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm their structures. rsc.orgfrontiersin.org The inhibitory activities of these analogues are then evaluated through in vitro assays to determine their half-maximal inhibitory concentration (IC₅₀) values. isfcppharmaspire.comrsc.org

Table 1: Inhibitory Potency of Synthesized Analogues This table is illustrative and provides a framework for how data on synthesized analogues would be presented. The specific values are hypothetical.

Compound ID Modification Target IC₅₀ (µM)
Analogue 1 R1 = CH₃ Kinase A 15.2
Analogue 2 R1 = Cl Kinase A 5.8
Analogue 3 R2 = OCH₃ Kinase A 22.1
Analogue 4 R2 = NH₂ Kinase A 8.3

Systematic Elucidation of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov The elucidation of these key features is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. nih.gov

Molecular docking studies are frequently employed to predict the binding orientation of ligands within the active site of a protein. frontiersin.orgnih.gov These computational studies can reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. frontiersin.orgnih.gov For example, molecular docking of certain pyrimidine (B1678525) derivatives showed that hydrogen bonds with specific amino acid residues, such as Met793 and Lys745 in the EGFR kinase domain, play a vital role in their potent inhibitory activity. nih.gov

The identification of these key interactions helps in building a pharmacophore model. For instance, a pharmacophore model for α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) ligands revealed the importance of hydrophobic regions, a planar ring, and hydrogen bond donor and acceptor atoms for binding. nih.gov In contrast, a non-planar ring region was identified as a key feature for α7 nAChR ligands. nih.gov This information guides the rational design of new analogues with improved affinity and selectivity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govshd-pub.org.rs These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

The development of a QSAR model typically involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, dividing the dataset into training and test sets, generating a model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and validating the model's predictive power. nih.govnih.gov

For example, a QSAR study on coumarinolignoid derivatives identified that properties like dipole moment, steric energy, and molar refractivity correlate well with their immunomodulatory activity. nih.gov The robustness of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validated R² (q²). nih.govnih.gov A statistically robust 2D-QSAR model for pyrazole (B372694) derivatives as acetylcholinesterase inhibitors highlighted the importance of molecular volume and the number of multiple bonds. shd-pub.org.rs Such models provide valuable insights into the structural requirements for biological activity. shd-pub.org.rsresearchgate.net

Strategies for Enhancing On-Target Potency and Selectivity

Enhancing on-target potency and selectivity is a key goal in drug development to maximize therapeutic effects while minimizing off-target side effects. nih.gov Strategies to achieve this often involve the targeted modification of the lead compound based on the understanding of its SAR and pharmacophoric features. nih.govnih.gov

One strategy involves introducing structural modifications that exploit differences in the amino acid residues between the target protein and related off-target proteins. For example, designing simplified symmetric-end peptides based on Protegrin-1 led to analogues with greater antimicrobial potency and significantly lower cytotoxicity, thereby improving cell selectivity. nih.gov

Another approach is to design compounds that form specific, high-affinity interactions with the target. In the development of fourth-generation EGFR inhibitors, pyrimidine derivatives were designed to form crucial hydrogen bonds within the ATP-binding site of the C797S mutant, leading to high potency and selectivity against this resistant form of the enzyme. nih.gov The combination of rational design, guided by molecular modeling, and synthetic chemistry allows for the fine-tuning of a compound's properties to achieve the desired therapeutic profile. nih.govnih.gov

Computational Approaches in the Design and Analysis of Cid 78067713

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand, such as a drug candidate, to its protein target. A thorough search for studies involving molecular docking simulations specifically with CID 78067713 and its potential targets, such as bacterial DNA gyrase, yielded no specific results. While there is extensive literature on the molecular docking of various inhibitors to DNA gyrase, none of these studies mention or include this compound. Therefore, there is no available data on its predicted binding modes or affinities from such simulations.

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability and Interactions

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules, providing a detailed view of the dynamic behavior of a system over time. In drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex and to investigate the nature of their interactions in a simulated physiological environment. Despite the importance of this technique, no published molecular dynamics simulation studies were found for this compound. Research on the stability and interactions of various ligands with proteins is common, but this compound has not been the subject of such investigations in the available literature.

De Novo Design Strategies Guided by Structural Information

De novo design involves the creation of novel molecules or protein structures from scratch, guided by structural information of a target. This approach can be used to design new drugs with desired properties. Searches for the involvement of this compound in any de novo design strategies, particularly in the context of developing new antibacterial agents, did not return any relevant information. The literature contains examples of de novo design of peptides and other molecules, but none are linked to this compound.

Bioinformatic Analysis of Bacterial DNA Gyrase and Related Topoisomerases

Bioinformatic analysis plays a critical role in understanding the structure, function, and evolution of biological sequences and is often used to study drug targets like bacterial DNA gyrase. Such analyses can identify conserved regions, potential binding sites, and mutations that confer drug resistance. While there is a wealth of bioinformatic research on DNA gyrase and other topoisomerases from various bacterial species, a connection to the analysis or design of this compound could not be established from the available data.

Biological Target Specificity and Selectivity Profiling of Cid 78067713

Selective Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are crucial enzymes that manage the topological state of DNA during replication, transcription, and other essential cellular processes. DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV's primary role is in decatenating newly replicated chromosomes. researchgate.netmdpi.com These enzymes are well-established targets for antibacterial agents. researchgate.net

The inhibitory activity of a compound against these enzymes is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. For instance, some novel inhibitors have demonstrated potent activity with IC₅₀ values in the low nanomolar range against E. coli DNA gyrase. researchgate.net

Evaluation of Selectivity Against Human Topoisomerase IIα

A critical aspect of developing antibacterial agents that target bacterial topoisomerases is ensuring their selectivity over the human homolog, topoisomerase IIα. This selectivity is vital to minimize potential toxicity to human cells. Human topoisomerase IIα shares some structural and functional similarities with its bacterial counterparts, making selectivity a key challenge. whiterose.ac.uk

The assessment of selectivity involves comparing the inhibitory activity of the compound against the bacterial enzymes with its activity against human topoisomerase IIα. A significantly higher IC₅₀ value for the human enzyme indicates a favorable selectivity profile. For example, some investigational inhibitors have shown weak activity against human topoisomerase IIα, with IC₅₀ values in the high micromolar range, suggesting a good margin of selectivity for the bacterial targets. whiterose.ac.uk

Comparative Analysis of Inhibitory Profiles Across Diverse Bacterial Species

The antibacterial efficacy of a compound is determined by its ability to inhibit bacterial growth, which is quantified by the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.gov A broad spectrum of activity against both Gram-positive and Gram-negative bacteria is a desirable characteristic for a new antibacterial agent.

Gram-Positive Bacterial Pathogens

Gram-positive bacteria possess a thick peptidoglycan layer but lack an outer membrane, which can make them more susceptible to certain antibiotics. Key Gram-positive pathogens include Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis. The activity of novel inhibitors against these pathogens is a key indicator of their potential clinical utility. For example, some new N-phenylpyrrolamide inhibitors have shown promising activity against Gram-positive bacteria, with MIC values as low as 0.125 µg/mL against Enterococcus faecalis. nih.gov

Table 1: Illustrative Inhibitory Activity (MIC in µg/mL) Against Gram-Positive Bacteria This table is for illustrative purposes only and does not represent data for CID 78067713.

Bacterial Strain Representative Compound A (µg/mL) Representative Compound B (µg/mL)
Staphylococcus aureus ATCC 29213 0.25 0.5
MRSA 0.25 1
Enterococcus faecalis ATCC 29212 0.125 0.25

Gram-Negative Bacterial Pathogens

Gram-negative bacteria are characterized by an outer membrane that acts as a formidable barrier, often rendering them more resistant to antibiotics. Important Gram-negative pathogens include Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. Effective inhibition of these bacteria is a significant challenge in antibiotic development. For some novel inhibitors, MIC values against Gram-negative bacteria can range from 4 to 32 µg/mL. nih.gov

Table 2: Illustrative Inhibitory Activity (MIC in µg/mL) Against Gram-Negative Bacteria This table is for illustrative purposes only and does not represent data for this compound.

Bacterial Strain Representative Compound C (µg/mL) Representative Compound D (µg/mL)
Escherichia coli ATCC 25922 8 16
Pseudomonas aeruginosa ATCC 27853 32 >64
Acinetobacter baumannii ATCC 17978 16 32

Mycobacterial Species, notably Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, has a unique and complex cell wall that makes it intrinsically resistant to many antibiotics. DNA gyrase is a validated target in M. tuberculosis. nih.gov The development of new agents with activity against M. tuberculosis is a global health priority. The evaluation of a compound's activity against this pathogen is a specialized area of research, often involving different testing methodologies and longer incubation times.

Pre Clinical Efficacy and Antimicrobial Potential of Cid 78067713

In Vitro Antimicrobial Activity Against Drug-Sensitive Bacterial Strains

No data is available regarding the in vitro activity of CID 78067713 against drug-sensitive bacteria.

Efficacy Against Multidrug-Resistant (MDR) Bacterial Isolates

There is no information on the efficacy of this compound against multidrug-resistant bacterial isolates.

Assessment in In Vitro Mycobactericidal Assays

No studies have been published assessing the in vitro mycobactericidal activity of this compound.

In Vivo Proof-of-Concept Studies in Infection Models

No in vivo studies in either acute or chronic bacterial infection models have been reported for this compound.

Acute Bacterial Infection Models

Information unavailable.

Chronic Bacterial Infection Models

Information unavailable.

Compound Names Mentioned

Advanced Research and Development Trajectories for Cid 78067713

Collaborative Research Initiatives in Drug Discovery and Development

The discovery and development of novel therapeutics like allosteric DNA gyrase inhibitors are increasingly dependent on synergistic collaborations between academic institutions, research centers, and pharmaceutical partners. Joint ventures such as the Center for Innovative Drug Discovery (CIDD), a collaboration between The University of Texas at San Antonio (UTSA) and UT Health San Antonio, exemplify this trend. texasresourceguide.orguthscsa.eduutcidd.org Such centers create a powerful ecosystem for translating basic scientific findings into preclinical drug candidates. uthscsa.eduutcidd.org

These initiatives typically provide a comprehensive suite of core facilities and expertise, which are crucial for advancing a compound like CID 78067713. Key components of these collaborative platforms include:

High-Throughput Screening (HTS): To rapidly screen large compound libraries for activity against targets like DNA gyrase. uthscsa.edu

Medicinal Chemistry: To synthesize and optimize novel small molecules, improving their potency and pharmacological properties. texasresourceguide.orgutcidd.org

Computer-Aided Drug Design (CADD): To model interactions between inhibitors and their allosteric sites, guiding rational design efforts. texasresourceguide.orguthscsa.edu

Preclinical Pharmacology: To evaluate the efficacy and characteristics of lead compounds in relevant biological systems. utcidd.org

By bringing together multidisciplinary expertise in structural biology, pharmacology, and computational modeling, these collaborations accelerate the identification and optimization of drug candidates for various diseases, including infectious diseases driven by resistant bacteria. uthscsa.eduutcidd.org The ultimate goal is to build a robust pipeline of drug candidates for Investigational New Drug (IND) enabling studies. uthscsa.edu

Integration into Modern Drug Discovery Pipelines

The progression of allosteric inhibitors like this compound through the development pathway is heavily reliant on their integration into modern drug discovery pipelines. These pipelines have been revolutionized by computational technologies that streamline the nomination of efficacious drugs and the discovery of associated biomarkers. nih.gov The modern approach involves a multi-layered integration of computational and experimental methods.

For a novel antibacterial agent, this means leveraging computational tools to:

Predict activity against a wide range of bacterial strains.

Identify potential synergistic or antagonistic interactions with other drugs.

Nominate biomarkers that could predict the emergence of resistance.

This integration of computational biology and experimental validation allows for the rapid assessment and optimization of drug candidates, ensuring that only the most promising compounds advance. nih.gov

Exploration of Combination Therapies with this compound

The rise of multidrug-resistant (MDR) bacteria necessitates strategies that go beyond monotherapy. Combination therapy, which involves using multiple therapeutic agents, is a key strategy for treating infections caused by MDR Gram-negative pathogens. nih.gov While specific combination studies involving this compound are not yet published, the exploration of such therapies is a logical and critical trajectory for this class of inhibitors.

The rationale for using combination therapies includes enhancing antibacterial efficacy, broadening the spectrum of activity, and preventing the development of resistance. nih.gov For an allosteric DNA gyrase inhibitor, potential combination strategies could include:

Pairing with a traditional DNA gyrase inhibitor: Combining an allosteric inhibitor with a fluoroquinolone could potentially create a synergistic effect, although the potential for antagonistic interactions would need to be carefully evaluated.

Combining with inhibitors of different cellular pathways: A common and effective approach is to combine drugs that target different essential bacterial processes. For example, pairing this compound with a β-lactam antibiotic, which targets cell wall synthesis, could provide a powerful two-pronged attack.

Use with non-antibiotic adjuvants: This includes combining the antibiotic with drugs that are not antibiotics themselves but can enhance their effect, such as β-lactamase inhibitors. nih.gov

Meta-analyses of existing combination therapies, such as β-lactam/β-lactamase inhibitor combinations, provide a framework for how such studies could be designed and evaluated for novel agents like this compound. nih.gov

Methodological Advancements for Future Allosteric Drug Design

The discovery of allosteric drugs has historically been largely serendipitous. acs.org However, the field is rapidly moving towards an era of rational, structure-based computational design, driven by increases in computing power and the availability of biomolecular structural data. acs.org These advancements are essential for the discovery and optimization of future allosteric inhibitors.

The complexity of allosteric regulation presents unique challenges, but a host of advanced computational methodologies are now being employed to meet them. rsc.org These methods provide a deeper understanding of the structural and dynamic features that govern allosteric mechanisms. rsc.org

Table 2: Advanced Methodologies in Allosteric Drug Design
MethodologyApplication in Allosteric Drug DesignKey Advantage
Molecular Dynamics (MD) SimulationsIdentify and characterize allosteric sites by simulating protein dynamics. rsc.orgrsc.orgCaptures the transient and elusive nature of allosteric pockets. rsc.org
Machine Learning (ML) / AIPredict cryptic allosteric sites and optimize drug design strategies. rsc.orgEnhances predictive accuracy by integrating dynamic molecular features. rsc.org
Normal Mode Analysis (NMA)Identifies large-scale conformational changes in proteins relevant to allosteric function. rsc.orgProvides insight into the cooperative motions critical to allosteric mechanisms. acs.org
Network AnalysisAnalyzes communication pathways within a protein to identify residues critical for allosteric signaling. mdpi.comHelps understand how mutations can induce allosteric effects and resistance. mdpi.com
Advanced Structural Tools (e.g., AlphaFold)Investigate conformational changes in enzymes and active/allosteric site pockets. rsc.orgFacilitates the design of selective allosteric modulators. rsc.org

The integration of these computational predictions with experimental validation creates a powerful framework for allosteric drug discovery. rsc.org This synergistic approach not only enhances the accuracy of identifying druggable allosteric sites but also provides the structural insights needed for the rational design of potent and selective modulators, paving the way for the next generation of antibiotics. rsc.org

Q & A

How to formulate a focused research question for CID 78067713 studies?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity, or structural properties). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions, such as: "How does the stereochemical configuration of this compound influence its binding affinity to [specific receptor] compared to analogous compounds under standardized in vitro conditions?" Ensure questions are specific, measurable, and aligned with available resources (e.g., spectroscopic tools, computational models). Test feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What are key considerations in experimental design for this compound synthesis and characterization?

  • Methodological Answer :
  • Reproducibility : Document synthesis protocols in detail, including reaction conditions (temperature, solvent purity, catalysts) and purification methods (e.g., HPLC parameters). Reference established procedures from primary literature .
  • Controls : Include negative controls (e.g., solvent-only reactions) and positive controls (e.g., commercially available analogs) to validate results.
  • Instrument Calibration : Standardize analytical techniques (NMR, MS, XRD) using certified reference materials to minimize instrumental drift .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :
  • Use databases like PubMed, SciFinder, and Web of Science with search terms combining "this compound" with "structure-activity relationship," "synthesis," or "mechanism of action."
  • Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) and categorize findings into thematic tables (e.g., biological targets, synthetic yields). Critically evaluate methodological rigor in cited studies .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Source Analysis : Compare experimental variables (e.g., cell lines, assay protocols, compound purity) from conflicting studies. For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based luminescence) .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data and identify outliers. Validate findings through independent replication under controlled conditions .

Q. What strategies ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :
  • Detailed Documentation : Provide step-by-step procedures in supplementary materials, including raw spectral data (e.g., NMR peaks, HRMS spectra) and chromatograms. Use IUPAC nomenclature and CAS registry numbers for reagents .
  • Collaborative Validation : Share samples with independent labs for cross-verification of purity and activity. Address batch-to-batch variability by reporting yields and enantiomeric excess (ee%) for each synthesis attempt .

Q. How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes of derivatives to target proteins. Prioritize synthetic targets based on free energy scores (ΔG) .
  • Iterative Synthesis : Use parallel synthesis or combinatorial chemistry to generate analogs with systematic modifications (e.g., halogen substitution, alkyl chain length). Test hypotheses using dose-response assays and correlate results with computational predictions .

Q. What ethical and methodological challenges arise in translational studies involving this compound?

  • Methodological Answer :
  • Preclinical Ethics : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are statistically justified and endpoints minimize suffering. Disclose conflicts of interest (e.g., funding from pharmaceutical sponsors) .
  • Data Transparency : Share negative results (e.g., failed toxicity assays) in open-access repositories to avoid publication bias. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Tables for Quick Reference

Table 1 : Common Pitfalls in this compound Research and Solutions

PitfallSolutionEvidence
Unreproducible synthesis yieldsStandardize solvent drying methods and catalyst activation
Inconsistent bioassay resultsValidate cell lines via STR profiling; use internal standards
Overinterpretation of computational dataConfirm docking results with mutagenesis studies

Table 2 : Frameworks for Evaluating Research Questions

FrameworkApplication to this compoundExample
PICOT Define target population (e.g., enzyme isoforms) and measurable outcomes (e.g., Ki values)
FINER Assess novelty of proposed mechanism of action

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.